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For Researchers, Scientists, and Drug Development Professionals

Correlative Light and Electron Microscopy (CLEM) offers an unparalleled approach to biological

imaging, bridging the gap between the functional, dynamic information from fluorescence

microscopy and the high-resolution ultrastructural context provided by electron microscopy. The

choice of a fluorescent probe is critical to the success of any CLEM experiment, as it must

withstand the harsh chemical processing required for electron microscopy while retaining

sufficient fluorescence for accurate localization. This guide provides an objective comparison of

Dmhbo+, a fluorogenic RNA aptamer-based probe, with other commonly used fluorescent

probes for correlative imaging, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of
Correlative Imaging Probes
The selection of an appropriate fluorescent probe for CLEM depends on a variety of factors,

including the target molecule, the specific experimental conditions, and the imaging modality.

Below is a comparison of key performance indicators for Dmhbo+ and other representative

probes.
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Note: The performance of fluorescent probes, particularly fluorescent proteins, in in-resin

CLEM is highly dependent on the specific fixation, dehydration, and embedding protocols used.

The values presented here are for general comparison and may vary based on the

experimental context.

Mandatory Visualization: Workflows and Pathways
Understanding the experimental workflow is crucial for successful correlative imaging. The

following diagrams, generated using the DOT language, illustrate a general CLEM workflow

and a specific application in imaging viral RNA localization.
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Caption: A general workflow for correlative light and electron microscopy (CLEM).
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Caption: Workflow for imaging viral RNA localization using Dmhbo+ in CLEM.

Experimental Protocols
Detailed methodologies are essential for reproducible results in correlative imaging. The

following protocols provide a starting point for using Dmhbo+ and fluorescent proteins in CLEM

experiments.
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Protocol 1: Correlative Imaging of Viral RNA using
Dmhbo+
This protocol outlines the steps for labeling and imaging viral RNA in infected cells using the

Dmhbo+-Chili aptamer system, followed by processing for electron microscopy.

Materials:

Cells permissive to the virus of interest

Virus engineered to express an RNA tagged with the Chili aptamer

Dmhbo+ fluorophore (Tocris Bioscience or similar)

Cell culture medium and supplements

Fixatives: 4% paraformaldehyde (PFA), 0.1% glutaraldehyde in phosphate-buffered saline

(PBS)

Dehydration series: graded ethanol (30%, 50%, 70%, 90%, 100%)

Resin for embedding (e.g., Eponate 12)

Uranyl acetate and lead citrate for EM staining

Procedure:

Cell Culture and Infection:

Plate cells on gridded glass-bottom dishes or coverslips suitable for both light and electron

microscopy.

Infect cells with the Chili aptamer-tagged virus at a suitable multiplicity of infection (MOI).

Incubate for a period sufficient for viral RNA replication.

Dmhbo+ Labeling and Live-Cell Imaging:
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Prepare a stock solution of Dmhbo+ in DMSO.

Dilute Dmhbo+ in pre-warmed cell culture medium to the final working concentration

(typically 1-5 µM).

Replace the medium on the infected cells with the Dmhbo+-containing medium and

incubate for 30-60 minutes at 37°C.

Perform live-cell fluorescence microscopy to identify cells expressing the fluorescently

labeled viral RNA. Acquire images of regions of interest (ROIs).

Fixation:

Carefully aspirate the medium and wash the cells once with PBS.

Fix the cells with a mixture of 4% PFA and 0.1% glutaraldehyde in PBS for 1 hour at room

temperature. The low concentration of glutaraldehyde helps to preserve ultrastructure

without completely quenching the fluorescence.

Post-Fixation Fluorescence Imaging:

After fixation, wash the cells with PBS.

Re-image the same ROIs to confirm the preservation of the fluorescent signal.

Sample Preparation for Electron Microscopy (Pre-embedding approach):

Proceed with a standard pre-embedding protocol. Briefly, after fixation, cells are washed,

and then subjected to a graded ethanol dehydration series.

Infiltrate the samples with resin and polymerize.

Relocate the previously imaged ROIs on the resin block face.

Perform ultrathin sectioning of the ROIs.

Stain the sections with uranyl acetate and lead citrate.

Electron Microscopy and Correlation:
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Image the ultrathin sections using a transmission electron microscope (TEM).

Correlate the fluorescence images with the electron micrographs based on cellular

landmarks and the grid pattern.

Protocol 2: In-Resin Correlative Imaging with
Fluorescent Proteins
This protocol is adapted for using robust fluorescent proteins like mScarlet-H that can withstand

the harsh processing of in-resin CLEM.

Materials:

Cells expressing a protein of interest tagged with a photostable fluorescent protein (e.g.,

mScarlet-H).

High-pressure freezer (for optimal ultrastructure preservation).

Freeze-substitution medium (e.g., acetone with 0.1% uranyl acetate).

Low-temperature embedding resin (e.g., Lowicryl HM20).

UV polymerization unit.

Procedure:

Cell Culture and High-Pressure Freezing:

Culture cells on sapphire disks.

Cryo-fix the cells using a high-pressure freezer to vitrify the sample.

Freeze-Substitution and Infiltration:

Transfer the frozen samples to a freeze-substitution unit.

Incubate the samples in a freeze-substitution medium at low temperatures (e.g., -90°C),

followed by a gradual warming schedule. The inclusion of a low concentration of uranyl
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acetate can enhance contrast for EM without completely quenching the fluorescence of

robust FPs.

Infiltrate the samples with a low-temperature embedding resin like Lowicryl HM20 through

a graded series of resin-solvent mixtures.

UV Polymerization:

Polymerize the resin-infiltrated samples under UV light at low temperatures.

In-Resin Fluorescence Imaging:

Prepare ultrathin sections (70-100 nm) from the resin block.

Mount the sections on a coverslip or a grid suitable for fluorescence microscopy.

Image the sections using a fluorescence microscope to identify the fluorescently labeled

structures within the resin.

Electron Microscopy and Correlation:

Transfer the same sections to a TEM for imaging.

The direct correlation between the fluorescence and electron micrographs is more

straightforward in this post-embedding approach as the images are from the exact same

section.

By carefully selecting the appropriate probe and optimizing the experimental protocol,

researchers can successfully combine the strengths of light and electron microscopy to gain

deeper insights into the intricate relationship between cellular structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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